3-Methylphenethylamine

Catalog No.
S3432816
CAS No.
55755-17-4
M.F
C9H14N+
M. Wt
136.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylphenethylamine

CAS Number

55755-17-4

Product Name

3-Methylphenethylamine

IUPAC Name

2-(3-methylphenyl)ethylazanium

Molecular Formula

C9H14N+

Molecular Weight

136.21 g/mol

InChI

InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1

InChI Key

GUERDLPJJJMIEU-UHFFFAOYSA-O

SMILES

CC1=CC(=CC=C1)CCN

Canonical SMILES

CC1=CC(=CC=C1)CC[NH3+]

The exact mass of the compound 3-Methylphenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylphenethylamine (CAS 55755-17-4) is a primary aliphatic amine featuring a meta-substituted methyl group on the phenyl ring. Operating as a targeted precursor in alkaloid synthesis and a reference standard in forensic chromatography, this clear, room-temperature liquid provides distinct steric and electronic properties compared to its positional isomers. In industrial and laboratory settings, its primary procurement value lies in its specific regioselectivity during electrophilic aromatic substitutions (such as the Pictet-Spengler reaction) and its role as an isobaric reference material for validating the baseline resolution of controlled substances [1].

Substituting 3-Methylphenethylamine with its closely related analogs, such as 4-methylphenethylamine (4-MPEA) or unsubstituted phenethylamine (PEA), fundamentally alters downstream synthesis and analytical workflows. In cyclization reactions, the position of the methyl group dictates the ring-closure site; a para-methyl group (4-MPEA) exclusively yields 7-substituted isoquinolines, whereas the meta-methyl group of 3-MPEA is required to access 6- and 8-substituted scaffolds. Furthermore, in analytical applications, substituting 3-MPEA with other isomers invalidates retention time calibrations and mass spectral fragmentation libraries required to differentiate legal trace amines from structurally identical, highly regulated amphetamine derivatives [1].

Regioselectivity in Tetrahydroisoquinoline Synthesis

In Pictet-Spengler cyclization, the meta-methyl group of 3-Methylphenethylamine activates the ortho and para positions, directing ring closure to yield a mixture of 6-methyl and 8-methyl-1,2,3,4-tetrahydroisoquinolines. In contrast, using 4-Methylphenethylamine restricts cyclization to a single site, yielding exclusively the 7-methyl isomer [1].

Evidence DimensionCyclization regioselectivity (Isoquinoline position)
Target Compound DataYields 6-methyl and 8-methyl-THIQ scaffolds
Comparator Or Baseline4-Methylphenethylamine (Yields exclusively 7-methyl-THIQ)
Quantified DifferenceComplete shift in substitution pattern (6/8- vs 7-position)
ConditionsAcid-catalyzed Pictet-Spengler reaction with aldehydes

Procurement of the exact 3-methyl isomer is mandatory for medicinal chemists targeting 6- or 8-substituted isoquinoline libraries, as analog substitution will produce the wrong structural isomer.

Chromatographic Resolution of Isobaric Amines

3-Methylphenethylamine shares a nominal mass (m/z 135) with controlled substances like amphetamine (alpha-methylphenethylamine) and other ring-substituted isomers. However, upon derivatization with perfluoroacyl reagents (e.g., PFPA or HFBA), 3-MPEA exhibits a distinct gas chromatography retention time and specific electron ionization fragmentation patterns compared to the methamphetamine side-chain derivatives (which produce unique m/z 110, 160, and 210 ions) [1].

Evidence DimensionGC-MS retention and fragmentation profile
Target Compound DataDistinct baseline resolution and ring-specific fragmentation
Comparator Or BaselineAmphetamine / 4-Methylphenethylamine (Co-elution risks without specific derivatization)
Quantified DifferenceDistinct mass spectral fragmentation (absence of alpha-methyl specific ions)
ConditionsGC-MS analysis following PFPA/HFBA derivatization

Analytical and forensic laboratories must procure 3-MPEA as a certified reference standard to calibrate instruments and prevent false-positive identifications of controlled substances.

Trace Amine-Associated Receptor 1 (TAAR1) Binding Profile

As an endogenous-like trace amine, 3-Methylphenethylamine acts as an agonist at the human TAAR1 receptor, stimulating cAMP production. While its isomer 4-Methylphenethylamine generally exhibits higher potency at hTAAR1, the meta-substitution of 3-MPEA provides a distinct steric profile that alters receptor affinity and monoamine transporter interactions compared to both 4-MPEA and the unsubstituted phenethylamine baseline [1].

Evidence DimensionTAAR1 receptor activation (cAMP accumulation)
Target Compound DataActive hTAAR1 agonist with meta-specific binding kinetics
Comparator Or Baseline4-Methylphenethylamine (Higher relative TAAR1 potency)
Quantified DifferenceDistinct structure-activity relationship (SAR) profile based on methyl position
ConditionsIn vitro cAMP accumulation assays in hTAAR1-expressing cells

Pharmacology researchers require 3-MPEA to accurately map the steric constraints of the TAAR1 binding pocket during the development of novel neuropsychiatric therapeutics.

Precursor for 6- and 8-Substituted Isoquinoline Libraries

Driven by its specific meta-directing effect, 3-Methylphenethylamine is the required starting material for synthesizing 6-methyl and 8-methyl-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler or Bischler-Napieralski reactions. It is essential for pharmaceutical discovery programs targeting these specific alkaloid scaffolds [1].

Analytical Reference Standard for Forensic Chromatography

Because it is an isobaric isomer of amphetamine and other regulated phenethylamines, 3-MPEA is heavily utilized as a negative control and calibration standard in GC-MS and LC-MS workflows. It ensures that analytical methods have sufficient resolving power to differentiate legal trace amines from illicit drugs [2].

Pharmacological Probe for TAAR1 Receptor Studies

3-MPEA is utilized in neuropharmacological research to investigate the activation of Trace Amine-Associated Receptor 1 (TAAR1). Its specific binding profile, distinct from the para-substituted isomer, makes it a valuable tool for SAR mapping and the development of non-stimulant treatments for schizophrenia and metabolic disorders[3].

XLogP3

1.6

Hydrogen Bond Donor Count

1

Exact Mass

136.112624451 g/mol

Monoisotopic Mass

136.112624451 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Methylphenethylamine

Dates

Last modified: 08-19-2023

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